4-Butoxy-2,3,5,6-tetrafluorobenzoic acid
Description
4-Butoxy-2,3,5,6-tetrafluorobenzoic acid is a fluorinated benzoic acid derivative featuring a butoxy substituent at the 4-position and fluorine atoms at the 2,3,5,6-positions. The electron-withdrawing fluorine atoms enhance the acidity of the carboxylic acid group, while the butoxy group contributes to lipophilicity and solubility in organic solvents. This compound is of interest in materials science, pharmaceuticals, and agrochemicals due to its unique electronic and steric properties .
Properties
Molecular Formula |
C11H10F4O3 |
|---|---|
Molecular Weight |
266.19 g/mol |
IUPAC Name |
4-butoxy-2,3,5,6-tetrafluorobenzoic acid |
InChI |
InChI=1S/C11H10F4O3/c1-2-3-4-18-10-8(14)6(12)5(11(16)17)7(13)9(10)15/h2-4H2,1H3,(H,16,17) |
InChI Key |
NSDKSZPCVZDGTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=C(C(=C1F)F)C(=O)O)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
4-Ethoxy-2,3,5,6-tetrafluorobenzoic Acid
- Structure : Ethoxy group at the 4-position instead of butoxy.
- Properties : Shorter alkyl chain reduces lipophilicity compared to the butoxy derivative. Used in synthesizing phosphane oxide complexes, demonstrating utility in coordination chemistry .
4-Azido-2,3,5,6-tetrafluorobenzoic Acid
- Structure : Azido (-N₃) group at the 4-position.
- Properties : Photoreactive, enabling photocrosslinking in polymer blends. Forms stable esters (e.g., succinimidyl ester) for bioconjugation .
4-(Acetyloxy)-2,3,5,6-tetrafluorobenzoic Acid
- Structure : Acetyloxy (-OAc) substituent at the 4-position.
- Properties : Lower pKa (~1.51) due to electron-withdrawing acetyloxy group. Used in organic synthesis and as a reactive intermediate .
2,3,5,6-Tetrafluorobenzoic Acid (FB-Ac)
- Structure: No substituent at the 4-position; only fluorine atoms.
- Properties : Higher acidity (pKa ~1.6) and serves as a metabolite of pyrethroid insecticides (e.g., transfluthrin). Lacks the solubility-enhancing alkyl/aryl groups of butoxy derivatives .
2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid
- Structure : Hydroxyl (-OH) group at the 4-position.
- Properties : Polar due to -OH, making it suitable for hydrate formation in crystallography. Lower lipophilicity compared to alkyl-substituted analogues .
Physical and Chemical Properties
Key Observations :
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